molecular formula C9H11ClS B8000246 2-(3-Chloro-4-methylphenyl)ethanethiol

2-(3-Chloro-4-methylphenyl)ethanethiol

Cat. No.: B8000246
M. Wt: 186.70 g/mol
InChI Key: WDBSPWMIKLRGLC-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)ethanethiol is an organic compound characterized by a sulfur atom bonded to an ethyl group and a chloro-methyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-methylphenyl)ethanethiol typically involves the reaction of 3-chloro-4-methylphenyl halides with ethanethiol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the aforementioned reagents. The process may include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-4-methylphenyl)ethanethiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride may be employed.

  • Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of corresponding thioethers.

  • Substitution: Generation of various substituted phenyl compounds.

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)ethanethiol has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Studied for its potential biological activity.

  • Medicine: Investigated for its therapeutic properties.

  • Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The sulfur atom in the thiol group can interact with various biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

2-(3-Chloro-4-methylphenyl)ethanethiol is unique due to its specific structural features. Similar compounds include:

  • 2-(4-Chlorophenyl)ethanethiol

  • 2-(3-Methylphenyl)ethanethiol

  • 2-(3-Chloro-4-methylphenyl)ethanol

These compounds share similarities in their phenyl groups but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClS/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBSPWMIKLRGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCS)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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